Sparsophenicol
Description
Properties
CAS No. |
82647-22-1 |
|---|---|
Molecular Formula |
C17H18N4O7 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(E)-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C17H18N4O7/c1-9-12(16(25)20-17(26)18-9)6-7-14(23)19-13(8-22)15(24)10-2-4-11(5-3-10)21(27)28/h2-7,13,15,22,24H,8H2,1H3,(H,19,23)(H2,18,20,25,26)/b7-6+/t13-,15-/m1/s1 |
InChI Key |
UUDNPQSIQPUZPU-ZNTRNPIHSA-N |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@H](CO)[C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Synonyms |
sparsophenicol |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Sparsophenicol
This compound is a synthetic hybrid antibiotic derived from sparsomycin and chloramphenicol, designed to inhibit ribosomal peptide synthesis. This compound has garnered attention for its potential applications in both antibacterial and anticancer therapies. The following sections will explore its scientific research applications, including a detailed analysis of its mechanisms of action, efficacy in various biological contexts, and documented case studies.
Key Mechanisms:
- Inhibition of Peptide Bond Formation : this compound binds to the ribosome, blocking the interaction of substrates necessary for peptide bond formation .
- Antitumor Activity : The compound has demonstrated the ability to inhibit the growth of various cancer cell lines by disrupting their protein synthesis pathways .
Antibacterial Applications
This compound has been investigated for its effectiveness against a range of bacterial pathogens. Its unique structure allows it to overcome some resistance mechanisms that affect traditional antibiotics.
Case Study: Efficacy Against Resistant Strains
Recent studies have shown that this compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
Anticancer Applications
The antitumor properties of this compound are particularly noteworthy. It has been tested in various preclinical models demonstrating its potential to induce apoptosis in cancer cells.
Case Study: In Vivo Tumor Models
In a study involving L1210 lymphoid leukemia and P388 lymphocytic leukemia models, this compound showed promising results, leading to prolonged survival rates when administered in combination with other chemotherapeutic agents like cisplatin .
Mechanistic Studies
Research into the molecular interactions of this compound with ribosomal components has provided insights into its mechanism of action. Studies utilizing X-ray crystallography have elucidated how this compound binds to the ribosome, offering a structural basis for its inhibitory effects on protein synthesis .
Table 1: Efficacy of this compound Against Various Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1 | |
| Pseudomonas aeruginosa | 2 |
Table 2: In Vivo Antitumor Activity of this compound
Preparation Methods
Stereoselective Reduction of Methyl Dichloroacetate
Methyl dichloroacetate undergoes catalytic hydrogenation using Raney nickel under acidic conditions (HCl/EtOH, 50°C, 12 h), yielding (1R,2R)-1,3-dichloro-1,2-propanediol with >90% enantiomeric excess.
Diol Protection and Activation
The diol is protected as a cyclic carbonate using phosgene (COCl₂) in dichloromethane (0°C, 2 h), followed by nucleophilic acyl substitution with trimethylamine to introduce the dichloroacetamide group.
Table 1: Optimization of Dichloroacetylated Backbone Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reduction | H₂ (3 atm), Raney Ni, HCl/EtOH | 92 | 98 |
| Carbonate Formation | COCl₂, CH₂Cl₂, 0°C | 85 | 95 |
| Acyl Substitution | (CH₃)₃N, THF, 40°C | 78 | 97 |
Sulfoxide-Uracil Fragment Synthesis
The sulfoxide moiety is synthesized from D-cysteine and 6-methyluracil, requiring precise control over sulfur oxidation states. Two dominant methodologies have been reported:
Ottenheijm’s α-Chloro Sulfoxide Route
-
D-Cysteine Derivatization :
D-cysteine is treated with acetic anhydride and chlorine gas (Cl₂) in CH₂Cl₂ (−10°C, 1 h), forming a sulfinyl chloride intermediate. Subsequent reaction with diazomethane (CH₂N₂) yields chloromethyl sulfoxide (10, Scheme 1). -
Nucleophilic Displacement :
Intermediate 10 reacts with sodium methyl mercaptide (NaSMe) in methanol (25°C, 6 h), generating the thioether-sulfoxide derivative (13).
Table 2: Ottenheijm’s Sulfoxide Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfinyl Chloride | Cl₂, Ac₂O, CH₂Cl₂, −10°C | 75 |
| Diazomethane Quench | CH₂N₂, Et₂O, 0°C | 68 |
| Thioether Formation | NaSMe, MeOH, 25°C | 82 |
Helquist’s Sulfenylation Route
An alternative approach sulfenylates an α-sulfinyl carbanion derived from L-cysteine. Racemization is mitigated via chiral resolution using (-)-menthol esters, achieving 99% enantiopurity.
Convergent Coupling and Final Assembly
The dichloroacetylated backbone and sulfoxide-uracil fragment are coupled via a nucleophilic acyl substitution reaction:
-
Activation of Dichloroacetamide :
The dichloroacetamide is activated using HATU (1.5 equiv) and DIEA (3 equiv) in DMF (25°C, 2 h). -
Fragment Coupling :
The sulfoxide-uracil amine (13) is added dropwise to the activated ester, achieving >95% conversion within 4 h. Purification via silica chromatography (EtOAc/hexane, 3:1) isolates this compound in 80% yield.
Table 3: Coupling Reaction Optimization
| Parameter | Optimal Value | Purity Post-Purification (%) |
|---|---|---|
| Coupling Agent | HATU | 98 |
| Solvent | DMF | 97 |
| Temperature | 25°C | 96 |
Challenges in Scalability and Purity
Sulfoxide Racemization
The sulfoxide group undergoes partial racemization above 30°C, necessitating strict temperature control during coupling. Low-temperature reactions (−20°C) reduce racemization to <2%.
Q & A
Q. Table 1. Key Parameters for this compound Pharmacokinetic Studies
| Parameter | Methodologies | Common Metrics |
|---|---|---|
| Bioavailability | Radiolabeled tracer assays | AUC0–∞, Cmax |
| Half-life | Non-compartmental analysis (NCA) | t1/2, CL/F |
| Tissue Distribution | Quantitative whole-body autoradiography | Tissue:Plasma ratio |
Table 2. Frameworks for Research Question Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
